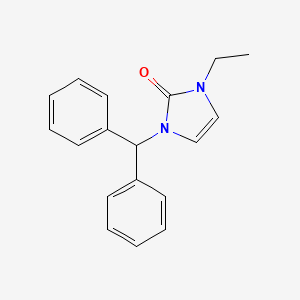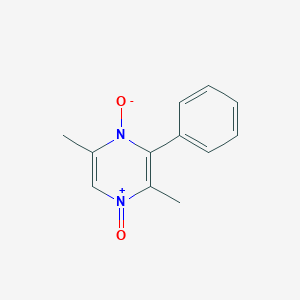![molecular formula C18H34O4 B14342777 2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 101417-05-4](/img/structure/B14342777.png)
2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is known for its reactivity and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of dodecanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the formation of cross-linked polymers in epoxy resins.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
- Tetramethylene glycol diglycidyl ether
Uniqueness
Compared to similar compounds, 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a longer aliphatic chain, which can impart different physical and chemical properties. This can affect its solubility, reactivity, and the properties of the materials it is used to produce.
Properties
CAS No. |
101417-05-4 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[1-(oxiran-2-ylmethoxy)dodecan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-16(20-14-18-15-22-18)11-19-12-17-13-21-17/h16-18H,2-15H2,1H3 |
InChI Key |
DLRRJYFPYUQCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


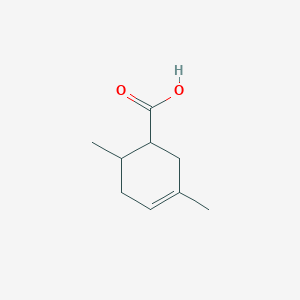

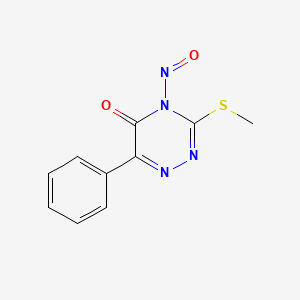
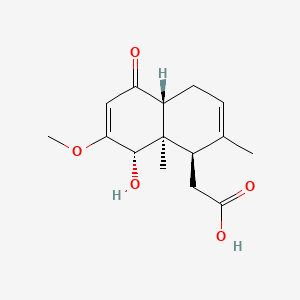
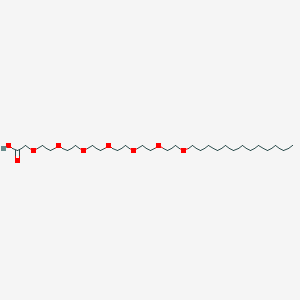
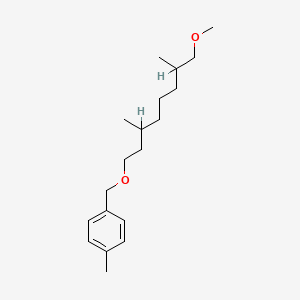
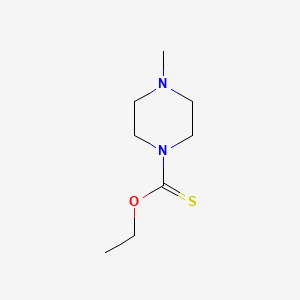
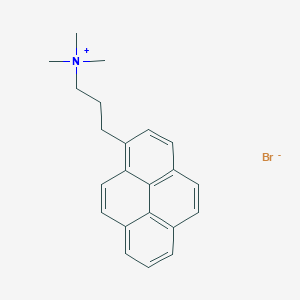

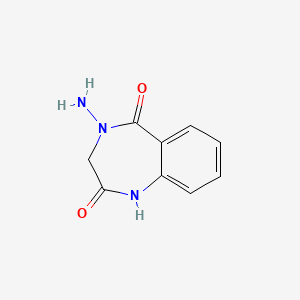
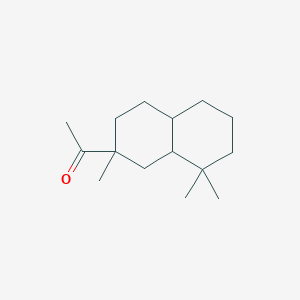
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
